

LipidGreen 2: A Technical Guide for Advanced Lipid Imaging

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Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862

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Introduction

LipidGreen 2 is a second-generation fluorescent probe meticulously engineered for the selective staining and visualization of neutral lipids within cells and tissues. As a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound, it offers significant advantages over earlier lipid probes, including enhanced fluorescence signaling and superior specificity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and practical applications of **LipidGreen 2**, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers in lipid biology, metabolic diseases, and drug discovery.

Chemical Structure and Physicochemical Properties

LipidGreen 2 is chemically identified as ethyl 5-methoxy-1,2-bis(3-methylbut-2-en-1-yl)-3-oxoindoline-2-carboxylate.^[1] Its molecular structure is a key determinant of its lipophilic nature and fluorescent properties, allowing it to readily partition into the nonpolar environment of lipid droplets.

Table 1: Physicochemical Properties of LipidGreen 2

Property	Value	Reference
IUPAC Name	ethyl 5-methoxy-1,2-bis(3-methylbut-2-en-1-yl)-3-oxoindoline-2-carboxylate	[1]
Molecular Formula	C ₂₂ H ₂₉ NO ₄	[1][2]
Molecular Weight	371.47 g/mol	[1]
CAS Number	1382764-52-4	
Appearance	Yellow to brown viscous liquid/oil	
Excitation Wavelength (λ _{ex})	~485 nm (Optimal range: 440-460 nm)	
Emission Wavelength (λ _{em})	~499 nm (Optimal range: 490-520 nm)	
Solubility	DMSO: 100 mg/mL; Insoluble in water	
Storage	Store at 2-8°C. For long-term storage of stock solutions, aliquot and freeze at -20°C or -80°C, protected from light.	

Performance Characteristics

LipidGreen 2 exhibits robust performance for lipid droplet imaging, characterized by its bright fluorescence and high stability. While specific quantitative values for quantum yield and signal-to-noise ratio are not consistently reported in publicly available literature, qualitative descriptions from multiple sources indicate superior performance compared to older dyes like Nile Red. It is consistently reported to provide a "better fluorescence signal" and "brighter staining" with "less non-specific background".

Table 2: Performance Attributes of LipidGreen 2

Attribute	Description
Specificity	Selectively stains neutral lipids over phospholipids.
Fluorescence Intensity	High fluorescence intensity in nonpolar environments such as lipid droplets.
Photostability	Exhibits high photostability, allowing for prolonged imaging and time-lapse studies.
Signal-to-Noise Ratio	Generally described as high, with minimal background fluorescence.
Quantum Yield	While a specific value is not readily available, its bright emission suggests a favorable quantum yield in a lipidic environment.

Experimental Protocols

The following are detailed protocols for the application of **LipidGreen 2** in various experimental setups.

Staining of Lipid Droplets in Cultured Cells

This protocol is suitable for visualizing lipid droplets in adherent or suspension cells.

Materials:

- **LipidGreen 2** stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Mounting medium

Procedure:

- **Cell Preparation:** Culture cells to the desired confluency on coverslips, glass-bottom dishes, or in multi-well plates. For suspension cells, proceed with the cell pellet.
- **Preparation of Staining Solution:** Dilute the **LipidGreen 2** stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 5-10 μM .
- **Staining:** Remove the culture medium and wash the cells once with PBS. Add the **LipidGreen 2** staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
- **Washing:** Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
- **(Optional) Fixation:** For fixed-cell imaging, after washing, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.
- **Imaging:** Mount the coverslips with a suitable mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation at ~488 nm and emission detection at ~500-550 nm).

Staining of Frozen Tissue Sections

This protocol is designed for the visualization of lipid distribution in tissue cryosections.

Materials:

- **LipidGreen 2** stock solution (e.g., 1 mM in DMSO)
- PBS, pH 7.4
- Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100), optional for co-staining
- Mounting medium

Procedure:

- **Tissue Section Preparation:** Prepare frozen tissue sections of 5-10 μm thickness on glass slides.

- **Rehydration and Staining:** Allow the sections to air dry briefly. Rehydrate in PBS for 5-10 minutes. Dilute the **LipidGreen 2** stock solution in PBS to a final concentration of 5-10 μM . Cover the tissue section with the staining solution and incubate for 30 minutes at room temperature in a humidified chamber, protected from light.
- **Washing:** Gently wash the slides three times with PBS.
- **Counterstaining (Optional):** If desired, perform counterstaining for nuclei (e.g., with DAPI) or other cellular components.
- **Mounting:** Mount the slides with an aqueous mounting medium.
- **Imaging:** Observe the stained sections under a fluorescence or confocal microscope.

Staining of Live Zebrafish

This protocol is adapted for in vivo imaging of lipid deposits in zebrafish larvae.

Materials:

- **LipidGreen 2** stock solution (e.g., 1 mM in DMSO)
- Embryo medium/E3 medium
- Tricaine solution for anesthesia

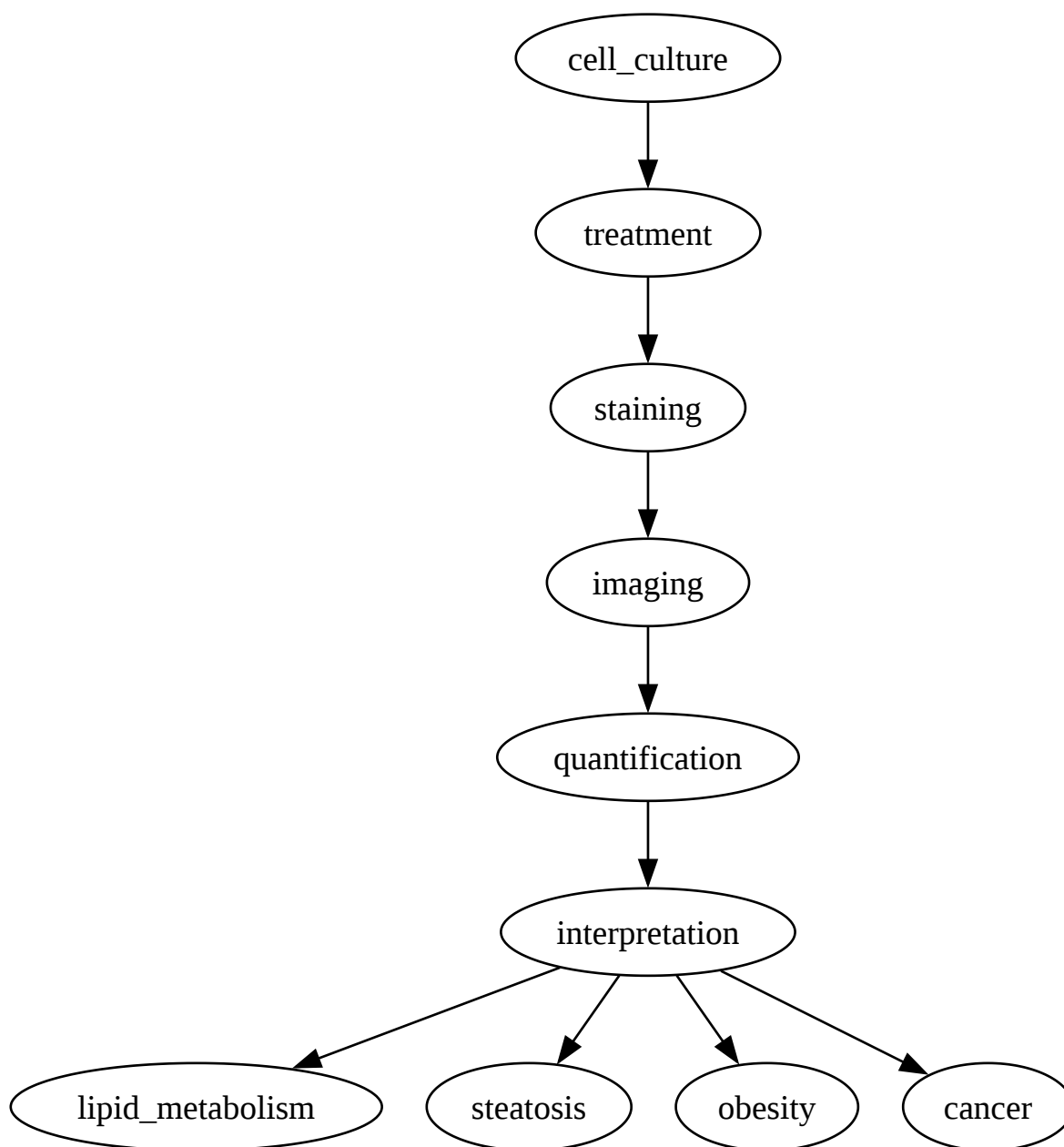
Procedure:

- **Preparation of Staining Solution:** Dilute the **LipidGreen 2** stock solution in embryo medium to a final concentration of 10 μM .
- **Staining:** Place zebrafish larvae in the staining solution and incubate for 30 minutes at 28.5°C.
- **Washing:** Transfer the larvae to fresh embryo medium and wash for 15-30 minutes to reduce background fluorescence.

- **Anesthesia and Mounting:** Anesthetize the larvae using tricaine solution. Mount the larvae in a small drop of low-melting-point agarose or methylcellulose on a microscope slide or imaging dish.
- **Imaging:** Image the distribution of lipid deposits in the live larvae using a fluorescence stereomicroscope or a confocal microscope.

Signaling Pathways and Applications

LipidGreen 2 serves as a powerful tool for investigating cellular processes and signaling pathways related to lipid metabolism. Its primary application lies in the visualization and quantification of lipid droplets, which are central organelles in energy storage and lipid homeostasis.



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Caption: Logical workflow of a **LipidGreen 2** staining protocol.

Conclusion

LipidGreen 2 is a highly effective and reliable fluorescent probe for the specific detection of neutral lipids. Its superior brightness, photostability, and ease of use make it an invaluable tool for researchers investigating various aspects of lipid biology and related pathologies. The detailed protocols and information provided in this guide are intended to facilitate the

successful application of **LipidGreen 2** in a wide range of research settings, from basic cell biology to preclinical drug development.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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